Enzymatic Specificity: CobO Adenosyltransferase Discriminates Based on a,c-Amidation
The P. denitrificans adenosyltransferase CobO shows strict substrate discrimination based on the amidation state of the acetic acid side chains at positions a and c. CobO adenosylates cob(I)yrinic acid a,c-diamide, cob(I)alamin, cobinamide, and cobyrate, but does NOT adenosylate cobyrinate, which retains free carboxylates at a and c [1]. This binary specificity (active vs. inactive) provides a definitive functional differentiation: cob(I)yrinic acid a,c-diamide is a competent substrate, whereas cobyrinate is not.
| Evidence Dimension | Adenosylation activity (qualitative) |
|---|---|
| Target Compound Data | Adenosylated by CobO (active substrate) |
| Comparator Or Baseline | Cobyrinate (free a,c carboxylates) – not adenosylated by CobO |
| Quantified Difference | Qualitative: active vs. inactive. No quantitative kcat/Km reported for cob(I)yrinic acid a,c-diamide with CobO specifically. |
| Conditions | Purified recombinant CobO from P. denitrificans; in vitro adenosylation assay [Debussche91] |
Why This Matters
For in vitro reconstitution of the adenosylation step, cobyrinate cannot substitute for cob(I)yrinic acid a,c-diamide, making the latter an obligatory reagent.
- [1] MetaCyc Gene: cobO. Cob(I)yrinic acid a,c-diamide adenosyltransferase. Debussche et al., 1991. Purification and partial characterization of Cob(I)alamin adenosyltransferase from Pseudomonas denitrificans. J. Bacteriol. 173:6300-6302. View Source
